molecular formula C14H13BrN2O2S2 B3129247 Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 339019-48-6

Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Cat. No.: B3129247
CAS No.: 339019-48-6
M. Wt: 385.3 g/mol
InChI Key: BVCZGZGLKQABLR-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C14H13BrN2O2S2. It is known for its unique structure, which includes a pyrimidine ring substituted with bromophenyl and methylsulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-bromothiophenol with 2-chloro-5-methylthiopyrimidine in the presence of a base to form the intermediate compound. This intermediate is then esterified with ethyl chloroformate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate
  • Ethyl 4-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate
  • Ethyl 4-[(4-iodophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Uniqueness

Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific research applications where bromine’s properties are advantageous .

Properties

IUPAC Name

ethyl 4-(4-bromophenyl)sulfanyl-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2S2/c1-3-19-13(18)11-8-16-14(20-2)17-12(11)21-10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCZGZGLKQABLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)Br)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401159131
Record name Ethyl 4-[(4-bromophenyl)thio]-2-(methylthio)-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339019-48-6
Record name Ethyl 4-[(4-bromophenyl)thio]-2-(methylthio)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339019-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[(4-bromophenyl)thio]-2-(methylthio)-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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